![molecular formula C21H21N5O2 B2793181 7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 727391-42-6](/img/structure/B2793181.png)
7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a synthetic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their significant biological activities in various domains .
Synthesis Analysis
The synthesis of similar triazolo-pyrimidine compounds involves the design and characterization of a series of novel compounds . The compounds are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in the field of catalysis and materials science.
Dihydroorotate Dehydrogenase Inhibitors
It can be used in the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have potential antimalarial activity, making this compound potentially useful in the development of new antimalarial drugs.
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
This compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a form of formylation reaction, which is used in organic chemistry to introduce formyl groups into a molecule.
Investigations of Pharmacological Activity
The compound can be used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in the field of antiviral drug development.
Additive in Silver Bromide Microcrystals
It can be used as an additive to study the space charge layer in silver bromide microcrystals . This could have applications in the field of materials science and nanotechnology.
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This compound could potentially be synthesized using this method, which has implications for green chemistry and sustainable manufacturing practices.
Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors.
Biochemical Pathways
Given its potential targets, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The synthesis of similar compounds involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This suggests that the compound might have good stability and could be synthesized in a short reaction time.
Result of Action
Similar compounds have been found to exhibit numerous activities, including treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Action Environment
The synthesis of similar compounds under microwave conditions suggests that the reaction conditions might influence the formation of the compound .
Safety and Hazards
Future Directions
The development of new, more effective, and environment-friendly antimicrobial agents remains an extremely pressing task facing agricultural chemists . The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties .
properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-6-4-5-7-17(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-8-10-16(28-3)11-9-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAVXNIVLIOEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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